(2S,5R)-5-Methylpiperidine-2-carboxylic acid;hydrochloride
CAS No.: 177359-39-6
Cat. No.: VC4086675
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177359-39-6 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 |
| IUPAC Name | (2S,5R)-5-methylpiperidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |
| Standard InChI Key | XIOIKXGNNACYRJ-IBTYICNHSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H](NC1)C(=O)O.Cl |
| SMILES | CC1CCC(NC1)C(=O)O.Cl |
| Canonical SMILES | CC1CCC(NC1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
The compound’s systematic name, (2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride, reflects its stereochemistry and functional groups. The piperidine ring adopts a chair conformation, with the methyl group at the 5-position and the carboxylic acid at the 2-position in specific spatial orientations . The hydrochloride salt enhances solubility and stability, making it preferable for laboratory and industrial use.
Molecular Formula: CHClNO
Molecular Weight: 165.62 g/mol
CAS Registry Number: 38228-15-8
Synonyms:
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(-)-trans-5-Methyl-L-proline hydrochloride
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cis,rel-(2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride
Synthesis and Production Methods
Industrial Synthetic Routes
The synthesis of (2S,5R)-5-methylpiperidine-2-carboxylic acid hydrochloride involves multi-step processes starting from chiral precursors. A patented method for analogous piperidine derivatives (e.g., 5-hydroxypiperidine-2-carboxylic acid) outlines a homologation and cyclization strategy using pyroglutamic acid as a starting material . Key steps include:
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Homologation: Extension of the carbon chain via aldol condensation.
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Cyclization: Formation of the piperidine ring using acid catalysts.
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Stereochemical Control: Chiral resolution or asymmetric catalysis to achieve the (2S,5R) configuration .
A critical challenge in industrial production is avoiding hazardous reagents like diazomethane. Modern approaches employ rhodium or cobalt catalysts for hydrogenation steps, improving safety and scalability .
Laboratory-Scale Synthesis
Small-scale synthesis often utilizes enantioselective hydrogenation of pre-functionalized pyridine derivatives. For example:
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Substrate Preparation: 5-Methylpyridine-2-carboxylic acid is treated with benzyl chloride to protect the carboxylic acid group.
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Hydrogenation: Catalytic hydrogenation over Pd/C in acidic media yields the piperidine ring.
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Deprotection and Salt Formation: Hydrochloric acid cleavage of the benzyl group followed by crystallization .
Example Reaction Scheme:
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Water-soluble (hydrochloride) | |
| Stability | Stable under inert conditions |
The hydrochloride salt’s solubility in polar solvents (e.g., water, methanol) facilitates its use in aqueous reaction systems . Crystallization from toluene/heptane mixtures yields high-purity product .
Reactivity and Functional Group Transformations
The compound participates in reactions typical of secondary amines and carboxylic acids:
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Amide Formation: Reacts with acyl chlorides or anhydrides.
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Esterification: Methanol/HSO converts the carboxylic acid to methyl esters.
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Oxidation: Susceptible to oxidative cleavage at the amine under strong oxidizing conditions .
Applications in Pharmaceutical and Organic Chemistry
Role as a Chiral Building Block
The (2S,5R) configuration makes this compound a valuable precursor for synthesizing enantiomerically pure pharmaceuticals. Notable applications include:
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β-Lactamase Inhibitors: Intermediate in the synthesis of avibactam analogs, which combat antibiotic-resistant bacteria .
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Neurological Agents: Piperidine derivatives are explored as sigma receptor ligands for treating neuropathic pain .
Industrial Use Cases
| Application | Description | Source |
|---|---|---|
| Peptide Mimetics | Backbone for constrained peptides | |
| Catalysis | Ligand in asymmetric catalysis |
Pricing reflects small-scale availability, with costs escalating for gram quantities .
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